molecular formula C4H7F2NO2 B8297263 3-Amino-2,4-difluorobutanoic acid

3-Amino-2,4-difluorobutanoic acid

Cat. No.: B8297263
M. Wt: 139.10 g/mol
InChI Key: SWUOEICWTULJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,4-difluorobutanoic acid is a useful research compound. Its molecular formula is C4H7F2NO2 and its molecular weight is 139.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H7F2NO2

Molecular Weight

139.10 g/mol

IUPAC Name

3-amino-2,4-difluorobutanoic acid

InChI

InChI=1S/C4H7F2NO2/c5-1-2(7)3(6)4(8)9/h2-3H,1,7H2,(H,8,9)

InChI Key

SWUOEICWTULJJQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluoro 3-benzylaminobutyric acid, hydrochloride prepared as in Step C (1.010 g, 3.84 mM) and 5% palladium on charcoal (type H, 0.150 g) in glacial acetic acid (30 ml) is shaken under hydrogen (60 psi) in a Parr hydrogenator for 16 hours at room temperature. Filtration of the catalyst, and removal of the solvent in vacuo yield a colourless oil. A first crystal crop was isolated by crystallisation from water/ethanol (0.185 g). A second crystal crop was obtained by passing the mother liquors on an ion exchange column (Dowex 50, H+, eluted with water) (0.190 g). Overall yield about 70%.
Name
2,4-difluoro 3-benzylaminobutyric acid, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
water ethanol
Quantity
0.185 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.